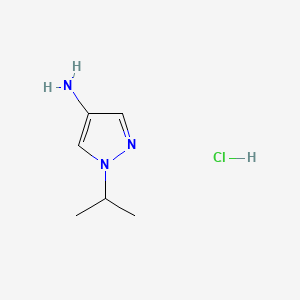

1-Isopropyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZEIIBJIFRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673822 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-23-5 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of pyrazole, followed by N-isopropylation, and culminating in the reduction of the nitro group and subsequent hydrochloride salt formation. This document furnishes detailed experimental protocols, quantitative data where available, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence. The pathway initiates with the regioselective nitration of the pyrazole ring at the 4-position to yield 4-nitropyrazole. The second step involves the N-alkylation of 4-nitropyrazole with an isopropyl group to form the key intermediate, 1-isopropyl-4-nitro-1H-pyrazole. The final step is the reduction of the nitro group to a primary amine, which is then converted to its hydrochloride salt.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

This procedure outlines the nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[1]

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Fuming sulfuric acid (20% oleum)

-

Ice

Procedure:

-

To a flask equipped with a stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.

-

Slowly add pyrazole to the sulfuric acid while maintaining the temperature below 10°C.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, keeping the temperature below 10°C.

-

Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated white solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole

This protocol describes the N-isopropylation of 4-nitro-1H-pyrazole using isopropyl bromide. This method is adapted from a similar synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[2]

Materials:

-

4-Nitro-1H-pyrazole

-

Isopropyl bromide (2-bromopropane)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.

Step 3: Synthesis of this compound

This procedure details the reduction of the nitro group of 1-isopropyl-4-nitro-1H-pyrazole using iron powder in the presence of hydrochloric acid, which also facilitates the formation of the hydrochloride salt. This protocol is based on the reduction of a structurally similar compound.[2]

Materials:

-

1-Isopropyl-4-nitro-1H-pyrazole

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue contains the hydrochloride salt. For purification, the residue can be triturated with a suitable solvent like diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield this compound.

-

Alternatively, to obtain the free amine, neutralize the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane. The organic layers can then be dried and concentrated. The hydrochloride salt can then be formed by dissolving the free amine in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product. Please note that some of this data is based on structurally similar compounds and should be considered representative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Expected Yield | Reference |

| Pyrazole | C₃H₄N₂ | 68.08 | - | - |

| 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.08 | 85% | [1] |

| 1-Isopropyl-4-nitro-1H-pyrazole | C₆H₉N₃O₂ | 155.15 | - | [3] |

| This compound | C₆H₁₂ClN₃ | 161.63 | 80-95% (expected) | [2] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1185293-23-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines information available from commercial suppliers with established experimental protocols for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Core Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its corresponding free base, 1-Isopropyl-1H-pyrazol-4-amine. It is crucial to distinguish between the salt and the free base, as their properties can differ significantly.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1185293-23-5 | [1][2] |

| Molecular Formula | C₆H₁₂ClN₃ | [2] |

| Molecular Weight | 161.63 g/mol | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in water | General knowledge |

| pKa | Data not available |

Table 2: Physicochemical Properties of 1-Isopropyl-1H-pyrazol-4-amine (Free Base)

| Property | Value | Source |

| CAS Number | 97421-16-4 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [4] |

| Molecular Weight | 125.17 g/mol | General knowledge |

| Boiling Point | 234.2°C at 760 mmHg | [4] |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

-

The container is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine group in this compound.

Methodology:

-

A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Spectral Data

While specific spectral data for this compound is not publicly available, researchers can expect the following characteristic signals based on its structure.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), aromatic protons on the pyrazole ring, and a broad signal for the amine protons. The chemical shifts will be influenced by the hydrochloride salt form. |

| ¹³C NMR | Resonances for the carbons of the isopropyl group and the pyrazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), and C=N and C=C stretching within the pyrazole ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the free base (C₆H₁₁N₃) upon loss of HCl. |

Logical Workflow and Visualization

Given the common application of pyrazole derivatives in agrochemical and pharmaceutical research, a logical workflow for the preliminary screening of a novel compound like this compound can be visualized. The following diagram illustrates a typical workflow for evaluating its potential as a fungicide.

Caption: A generalized workflow for the initial evaluation of a novel pyrazole compound in a fungicidal screening program.

Conclusion

This compound is a pyrazole derivative with potential applications in various fields of chemical research. While specific, publicly available experimental data on its physicochemical properties are scarce, this guide provides a framework for its characterization based on the properties of its free base and established analytical protocols. The provided workflow illustrates a logical progression for the preliminary biological evaluation of such a compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-4-amine hydrochloride

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic amine of interest in chemical and pharmaceutical research. The document details its chemical identity, structural information, and the broader context of the biological significance of pyrazole-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a pyrazole derivative. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms (a pyrazole), substituted with an isopropyl group at the N1 position and an amine group at the C4 position. The compound is supplied as a hydrochloride salt, which generally enhances its stability and solubility in aqueous media.

| Property | Data | Citation |

| CAS Number | 1185293-23-5 | [1][2] |

| Molecular Formula | C₆H₁₂ClN₃ | [1] |

| Molecular Weight | 161.633 g/mol | [1] |

| Synonyms | Not specified in search results. | |

| Purity | >97% (as offered by some suppliers) | [1] |

Chemical Structure

The chemical structure of this compound is characterized by the pyrazole ring, which is a key scaffold in many biologically active molecules.[3][4] The isopropyl group is attached to one of the nitrogen atoms, and the amine group, which forms the hydrochloride salt, is attached to a carbon atom of the ring.

Structural Representation:

While a 2D image is not available from the search results, the structure can be represented by the following SMILES string for the free base: CC(C)N1C=C(N=C1)N. The hydrochloride salt is formed by the protonation of the 4-amino group.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound were not found in the provided search results. However, general synthetic routes for pyrazole derivatives are well-established in organic chemistry. These often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles like this compound, a substituted hydrazine (e.g., isopropylhydrazine) would be a likely starting material.

A generalized synthetic workflow for a substituted pyrazole, based on common organic synthesis principles, is illustrated below. This diagram represents a conceptual pathway and not a specific, validated protocol for the target compound.

Biological and Pharmacological Context

While specific biological activity or signaling pathway involvement for this compound is not detailed in the search results, the pyrazole scaffold is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]

The prevalence of the pyrazole core in biologically active molecules has spurred extensive research into the synthesis and evaluation of novel derivatives.[3] For example, pyrazole-containing compounds have been investigated as kinase inhibitors and have formed the basis for several approved drugs.[5] The specific substitutions on the pyrazole ring, such as the N1-isopropyl and C4-amine groups in the title compound, are crucial for determining its physicochemical properties and potential biological targets. Researchers investigating this compound would likely screen it against various biological targets, such as kinases or other enzymes, based on the known activities of structurally related molecules.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with a wide array of biological targets.[1][2] This has led to the development of a significant number of approved drugs and clinical candidates across various therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders.[3][4][5] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[4] This technical guide provides a comprehensive overview of the role of pyrazole derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies.

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several versatile methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis

One of the most classical and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6] A key consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Many modern pyrazole-based drugs are 1,3,5-trisubstituted, and several efficient synthetic strategies have been developed to achieve this substitution pattern with high regioselectivity.

One effective method involves the 1,3-dipolar cycloaddition of nitrile imines with enamines derived from Morita–Baylis–Hillman carbonates.[7] This approach offers a broad substrate scope and generally produces high yields of the desired pyrazole derivatives.[7]

Another regioselective method utilizes the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][9] This protocol demonstrates excellent tolerance to various functional groups on both the tosylhydrazone and the alkyne, providing a reliable route to a wide range of 1,3,5-trisubstituted pyrazoles.[8][9]

A Cope-type hydroamination of 1,3-dialkynes with alkylhydrazines has also been reported as an efficient means of synthesizing 1,3,5-trisubstituted pyrazoles.[3] This reaction proceeds smoothly in dimethyl sulfoxide (DMSO) under thermal conditions and avoids the need for transition-metal catalysts.[3]

Therapeutic Applications and Mechanisms of Action

Pyrazole derivatives have demonstrated remarkable efficacy in a multitude of therapeutic areas. This section will delve into some of the most significant applications, detailing the mechanisms of action of key pyrazole-containing drugs.

Anti-inflammatory Agents: The COX Inhibitors

Perhaps the most well-known application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors.

Celecoxib (Celebrex®) is a prime example of a selective COX-2 inhibitor.[10] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[11] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[1][10] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[9]

. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentrations (IC50) of a test compound, such as Celecoxib, against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., Celecoxib) or a vehicle control (e.g., DMSO) in an appropriate assay buffer for a specified duration at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: The reaction is allowed to proceed for a defined period and is then terminated.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Anticancer Agents: Targeting Key Signaling Pathways

The pyrazole scaffold has proven to be a valuable framework for the development of targeted anticancer therapies, particularly kinase inhibitors.

Sotorasib (Lumakras™) is a first-in-class, irreversible inhibitor of KRAS G12C, a specific mutation found in various solid tumors, including non-small cell lung cancer (NSCLC).[13][14] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways that control cell proliferation, differentiation, and survival.[14] The G12C mutation locks KRAS in an active, GTP-bound state, leading to uncontrolled cell growth.[14] Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling pathways, most notably the MAPK pathway.[14][15]

. Experimental Protocol: Western Blot Analysis of Sotorasib's Effect on Downstream Signaling

This protocol is used to confirm that Sotorasib inhibits the KRAS signaling cascade by examining the phosphorylation status of downstream effectors like ERK.

-

Cell Treatment: KRAS G12C mutant cells are treated with varying concentrations of Sotorasib for a defined period (e.g., 2-24 hours).

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Protein Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key downstream signaling proteins (e.g., p-ERK, total ERK).

-

Detection: The membrane is then incubated with secondary antibodies conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated protein to total protein with increasing Sotorasib concentration indicates inhibition of the signaling pathway.[15][16]

Cannabinoid Receptor Modulators

Pyrazole derivatives have also been instrumental in the development of modulators of the endocannabinoid system, particularly antagonists of the cannabinoid receptor 1 (CB1).

Rimonabant (Acomplia®) , although withdrawn from the market due to psychiatric side effects, was the first selective CB1 receptor antagonist.[17][18] The endocannabinoid system, through CB1 receptors, is involved in regulating appetite and energy balance.[19] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite and improve metabolic parameters.[19] The structure-activity relationship (SAR) studies of pyrazole-based CB1 antagonists have revealed that specific substitutions on the pyrazole ring are crucial for high affinity and selectivity.[20] For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be important for potent CB1 antagonistic activity.[20]

. Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO cells transfected with human CB1 or CB2 receptors).

-

Competition Binding: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55940) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Quantitative Data on Pyrazole Derivatives

The following tables summarize key quantitative data for prominent pyrazole-based drugs and clinical candidates, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Potency of Pyrazole-Based COX Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Celecoxib | ~15 | ~0.04 | ~375 | [11] |

| Diclofenac | - | - | ~29 | [21] |

| Etoricoxib | - | - | >100 | [22] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Potency of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference(s) |

| Sotorasib | KRAS G12C | - | MIA PaCa-2 (cellular viability) | [23] |

| Ruxolitinib | JAK1 | ~3 | - | [24] |

| Ruxolitinib | JAK2 | ~3 | - | [24] |

| Pirtobrutinib | BTK (wild type) | - | - | [24] |

| Pirtobrutinib | BTK (C481S mutant) | - | - | [24] |

| Afuresertib | Akt1 | 1.3 | HCT116 (antiproliferative) | [25] |

Table 3: Binding Affinity of Pyrazole-Based Cannabinoid Receptor Ligands

| Compound | Receptor | Ki (nM) | Reference(s) |

| Rimonabant | CB1 | 2 | [20] |

| Rimonabant | CB2 | >1000 | [20] |

| SR141716A (Rimonabant) | CB1 | 7.5 (para-iodophenyl analog) | [20] |

| RNB-61 | hCB2 | 0.57 | [18] |

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A review on Pyrazole derivatives of pharmacological potential | Semantic Scholar [semanticscholar.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jbclinpharm.org [jbclinpharm.org]

- 21. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Profile of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and the methodologies for their acquisition for the compound 1-Isopropyl-1H-pyrazol-4-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Compound Overview

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. The pyrazole core is a common scaffold in many biologically active compounds. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings.

Chemical Structure:

Spectroscopic Data

While specific experimental data for this compound is not publicly available in detail, the following tables summarize the expected spectroscopic data based on its chemical structure and general principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Doublet | 6H | -CH(CH₃ )₂ |

| ~4.5 | Septet | 1H | -CH (CH₃)₂ |

| ~6.0 | Singlet | 2H | -NH₂ |

| ~7.5 | Singlet | 1H | Pyrazole CH |

| ~8.0 | Singlet | 1H | Pyrazole CH |

| ~10.0 | Broad Singlet | 2H | -NH₂·H Cl |

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~22 | -CH(C H₃)₂ |

| ~50 | -C H(CH₃)₂ |

| ~120 | Pyrazole C H |

| ~130 | Pyrazole C -NH₂ |

| ~140 | Pyrazole C H |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data (Expected)

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3200-2800 | Strong, Broad | N⁺-H stretch (ammonium hydrochloride) |

| 2980-2940 | Medium | C-H stretch (aliphatic) |

| 1630-1600 | Medium | N-H bend (amine) |

| 1550-1450 | Medium | C=N, C=C stretch (pyrazole ring) |

| 1470-1450 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS) Data (Expected)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion of the free base) |

| 124 | [M - CH₃]⁺ |

| 97 | [M - C₃H₆]⁺ |

| 82 | [M - C₃H₆ - NH]⁺ |

Note: The hydrochloride salt would likely not be observed directly in most mass spectrometry techniques. The data reflects the fragmentation of the free base, 1-Isopropyl-1H-pyrazol-4-amine.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. Typically, a 45° or 90° pulse is used with a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the peaks to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Ensure the sample beam path is clear.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan a relevant mass range (e.g., m/z 50-500).

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for the free base in positive ion mode).

-

Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Unveiling 1-Isopropyl-1H-pyrazol-4-amine hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the field, this document details its commercial availability, physicochemical properties, synthesis, and emerging applications, particularly in the realm of kinase inhibition.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. The corresponding free base, 1-Isopropyl-1H-pyrazol-4-amine, is also readily available.

Table 1: Commercial Availability of this compound and its Free Base

| Compound Name | CAS Number | Molecular Formula | Representative Suppliers |

| This compound | 1185293-23-5 | C₆H₁₂ClN₃ | Sigma-Aldrich, BLD Pharmatech Co., Ltd., ChemicalBook |

| 1-Isopropyl-1H-pyrazol-4-amine | 97421-16-4 | C₆H₁₁N₃ | BLD Pharm, Sigma-Aldrich, PubChem |

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its effective handling and application in experimental settings.

Table 2: Physicochemical Properties

| Property | This compound | 1-Isopropyl-1H-pyrazol-4-amine |

| Molecular Weight | 161.63 g/mol | 125.17 g/mol |

| Purity | Typically ≥97% | Typically ≥97% |

| Boiling Point | Not readily available | 234.2°C at 760 mmHg[1] |

| Appearance | Solid | Not readily available |

| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature[1] | Keep in a dark place, Inert atmosphere, Room temperature[1] |

Safety Information

Safety data sheets (SDS) for this compound and its related pyrazole derivatives indicate that these compounds should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. The free base is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 1-isopropyl-1H-pyrazole. The first step is the nitration of the pyrazole ring, followed by the reduction of the nitro group to an amine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Reactivity of 4-Aminopyrazoles

This guide provides a detailed exploration of the fundamental reactivity of the 4-aminopyrazole scaffold, a privileged core in medicinal chemistry.[1] Understanding its electronic properties and reaction patterns is crucial for the rational design and synthesis of novel therapeutic agents. This document outlines the key aspects of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Electronic Properties and Tautomerism

The 4-aminopyrazole system is characterized by the interplay between the pyrazole ring and the C4-amino substituent. The pyrazole ring itself is an electron-rich aromatic system. The amino group at the C4 position is a strong electron-donating group, which further increases the electron density of the pyrazole ring, particularly at the C5 position. This electronic enrichment makes the ring susceptible to electrophilic attack.

Furthermore, N-unsubstituted pyrazoles can exist as tautomers.[1] This tautomerism can influence the reactivity and substitution patterns, although for many reactions, one tautomer may be favored.

Caption: Tautomeric forms of N-unsubstituted 4-aminopyrazole.

Reactivity towards Electrophiles

Due to the electron-donating nature of the amino group, the pyrazole ring is activated towards electrophilic aromatic substitution. The primary site of substitution is the C5 position, which is ortho to the amino group and possesses the highest electron density.

Common electrophilic substitution reactions include:

-

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C5 position.

-

Nitration: Introduction of a nitro group (NO₂) at the C5 position.[2] This is a common precursor for further functionalization.

-

Formylation: Introduction of a formyl group (CHO) via reactions like the Vilsmeier-Haack reaction.[3]

Table 1: Electrophilic Substitution of 4-Aminopyrazoles

| Reaction | Reagents | Position of Substitution | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | C5 | [2][3] |

| Sulfonation | Fuming H₂SO₄ | C4 | [3] |

| Halogenation | NBS, NCS, I₂ | C5 | [4] |

| Formylation | POCl₃ / DMF | C4 | [3] |

| Diazonium Coupling | Ar-N₂⁺Cl⁻ | C4 | [3] |

Reactivity of the 4-Amino Group

The exocyclic amino group at the C4 position behaves as a typical aromatic amine, exhibiting nucleophilic character. It readily participates in a variety of reactions, including:

-

Acylation: Formation of amides with acyl chlorides or anhydrides.

-

Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions for the introduction of various substituents.[5]

-

Formation of Ureas and Thioureas: Reaction with isocyanates and isothiocyanates, respectively.

Caption: Key reactions involving the 4-amino group.

Metal-Catalyzed Cross-Coupling Reactions

The 4-aminopyrazole scaffold is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for C-N and C-C bond formation. These reactions are typically performed on a halogenated pyrazole core or directly on the amino group.

-

Buchwald-Hartwig Amination: Palladium- or copper-catalyzed coupling of the 4-amino group with aryl or alkyl halides to form N-substituted 4-aminopyrazoles.[6][7]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of a halogenated 4-aminopyrazole with a boronic acid to introduce aryl or heteroaryl substituents.

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling of a halogenated 4-aminopyrazole with a terminal alkyne.[8]

Table 2: Metal-Catalyzed Cross-Coupling on 4-Halopyrazoles

| Reaction | Catalyst System | Coupling Partners | Product Type | Reference(s) |

| Buchwald-Hartwig C-N | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole + Amine | C4-Alkylamino-pyrazole | [6][7] |

| Buchwald-Hartwig C-N | CuI | 4-Iodo-1-tritylpyrazole + Amine | C4-Alkylamino-pyrazole | [6][7] |

| Sonogashira C-C | Pd(PPh₃)₄ / CuI | Amino-halopyridine + Terminal Alkyne | Alkynyl-aminopyridine | [8] |

Cyclization and Annulation Reactions

The bifunctional nature of 4-aminopyrazoles, possessing both an amino group and adjacent ring nitrogens, makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve condensation with 1,3-bielectrophiles.

-

Pyrazolo[3,4-b]pyridines: Reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[9] These fused systems are of significant interest in medicinal chemistry.

-

Pyrazolo[1,5-a]pyrimidines: Reaction of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds, where the exocyclic amino group and the N1 ring nitrogen participate in the cyclization.[10] Although this reaction is more characteristic of 3- and 5-aminopyrazoles, similar strategies can be envisioned for appropriately substituted 4-aminopyrazoles.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development: Kinase Inhibition

4-Aminopyrazole derivatives are particularly prominent as inhibitors of various protein kinases, which are critical targets in oncology and inflammation. The pyrazole core often serves as a hinge-binding motif, while substituents at different positions can be tailored to achieve potency and selectivity for a specific kinase.

Caption: Simplified MAPK/ERK signaling pathway with kinase inhibition.

Experimental Protocols

General Procedure for Thorpe-Ziegler Cyclization to 4-Aminopyrazoles[2]

This method is effective for the synthesis of 4-aminopyrazole-5-carbonitriles.

-

N-Alkylation: To a solution of an enaminonitrile in anhydrous DMF, add an equimolar amount of a base such as K₂CO₃ or triethylamine.

-

Addition of Alkylating Agent: Add an α-haloketone, chloroacetonitrile, or ethyl bromoacetate dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Cyclization: The intramolecular cyclization often occurs spontaneously. In some cases, heating may be required to facilitate the ring closure.

-

Workup: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-aminopyrazole derivative.

Table 3: Yields for Thorpe-Ziegler Cyclization Products

| Product | Yield (%) | Reference |

| 4-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-carbonitrile | 88 | [2] |

| 4-Amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carbonitrile | 92 | [2] |

| Ethyl 4-amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carboxylate | 74 | [2] |

General Procedure for Pd-catalyzed N-Arylation of Aminopyrazoles[10]

This protocol is suitable for the coupling of aminopyrazoles with aryl halides.

-

Reaction Setup: In a reaction vessel, combine the aminopyrazole, aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, tBu₃P), and a base (e.g., Cs₂CO₃, K₃PO₄).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until completion.

-

Workup: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design of a vast array of therapeutic agents.[1][2][3][4][5] The pyrazole ring system's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its metabolic stability and synthetic tractability, has cemented its importance in drug discovery and development.[6] This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its physicochemical properties, synthetic methodologies, and its role in targeting key signaling pathways. The guide also presents quantitative data on prominent pyrazole-based drugs and detailed experimental protocols for their synthesis and biological evaluation.

Physicochemical Properties of the Pyrazole Scaffold

The pyrazole ring possesses a unique set of physicochemical properties that make it an attractive moiety for drug design. It is a weak base with a pKa of approximately 2.5 and can act as both a hydrogen bond donor (at N1-H) and acceptor (at N2).[6] The electronic distribution within the ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability. This adaptability is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Synthesis of Pyrazole Derivatives

The construction of the pyrazole core can be achieved through a variety of synthetic strategies. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[7] Variations in both reaction partners allow for the synthesis of a wide array of substituted pyrazoles. Other significant synthetic routes include 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes and multicomponent reactions.[1][8][9]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and hydrazine derivatives.[10]

Materials:

-

Substituted chalcone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine hydrochloride (1.2 eq)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve the substituted chalcone in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the hydrazine derivative to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

The Pyrazole Scaffold in FDA-Approved Drugs

The therapeutic importance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas. These include treatments for inflammation, cancer, erectile dysfunction, and viral infections.[11][12][13]

| Drug Name (Brand Name) | Target | Therapeutic Area | Key Pharmacokinetic Parameters | Bioactivity (IC50/Ki) |

| Celecoxib (Celebrex) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | Tmax: ~3 h, T1/2: ~11 h, Oral Bioavailability: ~40% | COX-2 IC50: ~40 nM, COX-1 IC50: ~15 µM |

| Sildenafil (Viagra) | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension | Tmax: ~1 h, T1/2: ~4 h, Oral Bioavailability: ~40% | PDE5 IC50: ~3.5 nM |

| Ruxolitinib (Jakafi) | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera | Tmax: ~1 h, T1/2: ~3 h, Oral Bioavailability: >95% | JAK1 IC50: ~3.3 nM, JAK2 IC50: ~2.8 nM |

| Axitinib (Inlyta) | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma | Tmax: ~2.5-4.1 h, T1/2: ~2.5-6.1 h, Oral Bioavailability: ~58% | VEGFR1 Ki: 0.1 nM, VEGFR2 Ki: 0.2 nM, VEGFR3 Ki: 0.1-0.3 nM |

| Crizotinib (Xalkori) | ALK, c-MET | Non-Small Cell Lung Cancer | Tmax: ~4-6 h, T1/2: ~42 h, Oral Bioavailability: ~43% | ALK IC50: ~24 nM, c-MET IC50: ~1.6 nM |

Signaling Pathways Targeted by Pyrazole-Containing Drugs

Pyrazole-based inhibitors have been successfully developed to modulate a variety of signaling pathways implicated in disease. The following sections detail some of the key pathways and provide visualizations of their mechanisms.

Cyclooxygenase-2 (COX-2) Pathway and Celecoxib

Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15][16][17] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Phosphodiesterase-5 (PDE5) Pathway and Sildenafil

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[19][20][21][22][23] In the corpus cavernosum, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. This results in smooth muscle relaxation and increased blood flow. Sildenafil enhances this process by preventing the breakdown of cGMP.[24]

Janus Kinase (JAK)/STAT Pathway and Ruxolitinib

Ruxolitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[2][25][26][27][28] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[29][30] Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 modulates the signaling of these cytokines, reducing cell proliferation and inflammatory responses.

Transforming Growth Factor-β (TGF-β) Pathway and Pyrazole Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[30][31][32] Aberrant TGF-β signaling is involved in fibrosis and cancer. Pyrazole-based inhibitors have been developed to target the TGF-β type I receptor (TGFβRI) kinase, also known as ALK5, thereby blocking the downstream signaling cascade.[29]

Key Experimental Assays for Pyrazole Derivatives

The biological evaluation of pyrazole-based compounds involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][17][18][21]

Materials:

-

96-well plate

-

Cells of interest

-

Complete culture medium

-

Pyrazole compound (test agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole compound and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for a further 2-4 hours or overnight at 37°C.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Western Blot for Kinase Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the inhibition of a kinase by measuring the phosphorylation status of its downstream substrates.[23]

Materials:

-

Cells or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells treated with the pyrazole inhibitor at various concentrations.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) to confirm equal loading.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility and favorable drug-like properties have led to the development of numerous successful therapeutic agents. The ability to readily synthesize a diverse range of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of compounds for specific biological targets. As our understanding of disease pathways deepens, the pyrazole scaffold is poised to remain a critical component in the design and discovery of novel medicines to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art | MDPI [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 25. cusabio.com [cusabio.com]

- 26. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]

- 27. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 29. news-medical.net [news-medical.net]

- 30. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 31. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

The Rising Therapeutic Promise of Substituted Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of substituted pyrazole compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological potential of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It offers a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Anticancer Potential of Substituted Pyrazoles

Substituted pyrazoles have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1][2] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and progression.

Targeting Receptor Tyrosine Kinases (RTKs)

Many pyrazole derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3] Pyrazole-containing compounds have been shown to effectively inhibit VEGFR-2 kinase activity, thereby disrupting downstream signaling pathways.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.[4][5] Overexpression or mutation of EGFR can lead to uncontrolled cell division and tumor growth. Several substituted pyrazoles have been identified as potent EGFR inhibitors.[4][5]

Modulation of Other Key Signaling Pathways

-

p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][6][7] Pyrazole-based inhibitors of p38 MAPK have shown potential in cancer therapy.[1][6][7]

-

JAK/STAT Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine signaling and is often constitutively active in various cancers.[8] Pyrazole derivatives have been developed as potent inhibitors of JAKs.[8]

Quantitative Data: Anticancer Activity of Substituted Pyrazoles

The following table summarizes the in vitro anticancer activity of selected substituted pyrazole compounds, expressed as half-maximal inhibitory concentration (IC50) values.

| Compound ID | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [9] |

| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [9] |

| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [9] |

| Compound 3 | EGFR | HEPG2 | Liver Cancer | 0.06 | [2] |

| Compound 9 | VEGFR-2 | HEPG2 | Liver Cancer | 0.22 | [2] |

| Compound 12 | EGFR/VEGFR-2 | HEPG2 | Liver Cancer | EGFR: >10, VEGFR-2: 0.35 | [2] |

| Compound 3a | VEGFR-2 | PC-3 | Prostate Cancer | 1.22 (cell), 0.038 (enzyme) | [10][11] |

| Compound 3i | VEGFR-2 | PC-3 | Prostate Cancer | 1.24 (cell), 0.0089 (enzyme) | [10][11] |

| Compound 3f | JAK1/JAK2/JAK3 | - | - | 0.0034/0.0022/0.0035 | [8] |

| Compound 11b | JAKs | HEL, K562 | Leukemia | 0.35, 0.37 | [8] |

| HD05 | EGFR-TK | Various | Various | - | [12] |

| 4a | EGFR | HepG-2 | Liver Cancer | 0.15 | [5] |

Anti-inflammatory Activity of Substituted Pyrazoles

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example of a selective COX-2 inhibitor. Their mechanism of action primarily involves the modulation of inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. Many pyrazole-based compounds exhibit anti-inflammatory effects by selectively inhibiting COX-2, thereby reducing prostaglandin production with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Modulation of Pro-inflammatory Cytokines

Substituted pyrazoles have also been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), further contributing to their anti-inflammatory profile.[13]

Quantitative Data: Anti-inflammatory Activity of Substituted Pyrazoles

The following table presents data on the anti-inflammatory activity of selected pyrazole derivatives.

| Compound ID | Target | Assay | Activity | Reference |

| Celecoxib | COX-2 | In vitro | Selective Inhibition | |

| Compound 2g | Lipoxygenase | In vitro | IC50 = 80 µM | [14] |

| Compound 2d | - | Carrageenan-induced paw edema | Potent inhibition | [14] |

| Compound 2e | - | Nociception inhibition | Potent inhibition | [14] |

| Compound 4 | - | Anti-inflammatory | Better than Diclofenac | [15] |

Antimicrobial Potential of Substituted Pyrazoles

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted pyrazoles have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of action of antimicrobial pyrazoles are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, or metabolic pathways.[16]

Quantitative Data: Antimicrobial Activity of Substituted Pyrazoles

The following table summarizes the minimum inhibitory concentration (MIC) values of representative substituted pyrazole compounds against various microbial strains.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 19 | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [16] |

| Compound 6 | Gram-positive strains, A. baumannii | 0.78 - 1.56 | [16] |

| Compound 12 | S. aureus, E. coli | 1 - 8 | [16] |

| Compound 18 | Broad spectrum | <1 | [16] |

| Compound 22 | S. aureus, E. coli, P. aeruginosa | Low µmol/mL | [16] |

| Compound 23 | S. aureus, P. aeruginosa | 1.56 - 6.25 | [16] |

| Compound 24 | ΔTolC E. coli | 0.037 | [16] |

| Compound 4e | S. pneumoniae | 0.0156 (mg/mL) | [18] |

| 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [17] |

| 3 | E. coli | 0.25 | [15] |

| 4 | S. epidermidis | 0.25 | [15] |

| 2 | A. niger | 1 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.

Synthesis of Substituted Pyrazoles

A general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative.

Example: Synthesis of 4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine [19]

-

Step 1: Synthesis of the 1,3-diketone intermediate.

-

Suspend 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone (30 g, 0.14 mol) in THF (50 mL).

-

Add dimethylformamide dimethylacetal (50 mL).

-

Stir the mixture at room temperature for 48 hours.

-

Concentrate the reaction mixture and triturate with hexanes (150 mL) to obtain a yellow solid.

-

-

Step 2: Cyclization to form the pyrazole ring.

-

Dissolve the solid from Step 1 in ethanol (125 mL) and cool to 0 °C.

-

Add hydrazine hydrate (12.5 g, 0.25 mol).

-

Stir the mixture at room temperature for 3 hours.

-

The product, 4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine, can be isolated and purified using standard techniques.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9][20][21]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Kinase Inhibition Assays

These assays are crucial for determining the inhibitory potency of pyrazole compounds against specific kinases.

-

Assay Principle: This assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.

-

Initiate the reaction by adding ATP and the substrate.

-

After incubation, stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., luminescence, fluorescence, or ELISA-based).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Assay Principle: Similar to the VEGFR-2 assay, this measures the inhibition of EGFR kinase activity.

-

Procedure:

-

Use a recombinant human EGFR kinase domain.

-

A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[22]

-

The procedure involves incubating the enzyme with the inhibitor, followed by the addition of substrate and ATP.

-

The signal is detected using a TR-FRET-compatible plate reader.

-

Data is analyzed to determine the IC50 value.

-

-

Assay Principle: This assay quantifies the inhibition of p38 MAPK isoforms.

-

Procedure:

-

Both radiometric and non-radioactive (e.g., ADP-Glo™) methods can be used.[23]

-

The radiometric assay measures the incorporation of ³²P from ATP into a substrate.

-

The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction via a luminescent signal.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by substituted pyrazoles is crucial for understanding their mechanism of action and for designing experiments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]